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Compound of Interest

Compound Name:
3-Amino-1-benzylpyrrolidine-3-

carboxylic acid

Cat. No.: B115472 Get Quote

Application Notes: 3-Amino-1-benzylpyrrolidine-3-
carboxylic acid
Topic: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid as a Constrained Amino Acid Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a non-canonical, cyclic amino

acid analog. Its rigid pyrrolidine core, substituted at the C3 position with both an amino and a

carboxylic acid group, introduces significant conformational constraints when incorporated into

a peptide backbone. Unlike natural proteinogenic amino acids, which exhibit considerable

rotational freedom, constrained analogs like this one "lock" the peptide chain into a more

defined three-dimensional shape. This pre-organization can lead to enhanced biological

activity, increased receptor selectivity, and improved stability against enzymatic degradation by

proteases. The N-benzyl group further modifies the steric and electronic properties of the

pyrrolidine ring, influencing local conformation and potentially participating in ligand-receptor

interactions. These attributes make it a valuable tool in peptidomimetic design and drug

discovery.
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The fundamental properties of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid are

summarized below. This data is essential for calculating molar equivalents in synthesis

protocols and for analytical characterization.

Property Value

IUPAC Name 3-amino-1-benzylpyrrolidine-3-carboxylic acid

CAS Number 145602-87-5[1]

Molecular Formula C₁₂H₁₆N₂O₂[2]

Molecular Weight 220.27 g/mol

Monoisotopic Mass 220.12119 Da[2]

Appearance White to off-white solid

Solubility
Soluble in aqueous acid and polar organic

solvents

Applications in Drug Discovery
The primary application of this constrained analog is in the rational design of peptides and

peptidomimetics with tailored structural and functional properties.

Conformational Rigidity: The five-membered ring structure restricts the backbone dihedral

angles (phi, ψ) around the residue, reducing the conformational flexibility of the entire

peptide. This can stabilize bioactive conformations, such as β-turns or specific helical

structures, which are often crucial for binding to biological targets like receptors or enzymes.

[3]

Receptor Selectivity: By forcing a peptide into a specific shape that preferentially fits one

receptor subtype over others, this analog can significantly enhance binding selectivity,

leading to more targeted therapeutic effects and fewer off-target side effects.

Enzymatic Stability: Natural peptides are often rapidly degraded by proteases in vivo, limiting

their therapeutic utility. The unnatural structure of the pyrrolidine ring can sterically hinder the

approach of proteases, thereby increasing the peptide's circulating half-life.
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Scaffold for Further Derivatization: The benzyl group on the ring nitrogen can serve as a

handle for further chemical modification or can be part of the pharmacophore itself,

potentially engaging in hydrophobic or aromatic interactions within a receptor's binding

pocket.
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Caption: Logical flow from a flexible to a constrained peptide.

Experimental Protocols
Protocol 1: Incorporation into a Peptide using Fmoc
Solid-Phase Peptide Synthesis (SPPS)
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This protocol describes a standard manual synthesis cycle for incorporating N-α-Fmoc-3-
amino-1-benzylpyrrolidine-3-carboxylic acid into a peptide sequence on a Rink Amide resin

(for a C-terminal amide). The alpha-amino group of the constrained analog must be protected

with Fmoc prior to use.

Materials:

Rink Amide MBHA Resin (0.1 mmol scale)

N-α-Fmoc-3-amino-1-benzylpyrrolidine-3-carboxylic acid

Other N-α-Fmoc protected amino acids

Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylethylamine (DIPEA)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

(H₂O)

Cold diethyl ether

Procedure (One Coupling Cycle):

Resin Preparation:

Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

Swell the resin in DMF for 30-60 minutes. Drain the DMF.

Fmoc Deprotection:

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
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Agitate for 5 minutes, then drain.

Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes to ensure complete

Fmoc removal. Drain.

Washing:

Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes

with agitation (~1 min each): DMF (x5), DCM (x3), DMF (x3).

Amino Acid Activation and Coupling:

In a separate vial, dissolve N-α-Fmoc-3-amino-1-benzylpyrrolidine-3-carboxylic acid
(0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in ~3 mL of DMF.

Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.

Immediately add the activated amino acid solution to the deprotected resin in the reaction

vessel.

Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is

recommended for sterically hindered amino acids.

Post-Coupling Wash:

Drain the coupling solution.

Wash the resin as in step 3: DMF (x3), DCM (x3).

(Optional) Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the

test is positive, repeat the coupling step.

Peptide Chain Elongation:

Repeat steps 2-5 for each subsequent amino acid in the sequence.

Final Cleavage and Deprotection:
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After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and Methanol,

then dry under vacuum.

Add 5 mL of the cleavage cocktail (TFA/TIS/H₂O) to the dried resin.

Agitate at room temperature for 2-3 hours.

Filter the resin and collect the TFA filtrate into a centrifuge tube.

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold

ether.

Dry the crude peptide pellet under vacuum.

Purification:

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

Purify by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable

gradient (e.g., water/acetonitrile with 0.1% TFA).

Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b115472?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/jo0490043
https://pubmed.ncbi.nlm.nih.gov/16050708/
https://pubmed.ncbi.nlm.nih.gov/16050708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270394/
https://www.benchchem.com/product/b115472#3-amino-1-benzylpyrrolidine-3-carboxylic-acid-as-a-constrained-amino-acid-analog
https://www.benchchem.com/product/b115472#3-amino-1-benzylpyrrolidine-3-carboxylic-acid-as-a-constrained-amino-acid-analog
https://www.benchchem.com/product/b115472#3-amino-1-benzylpyrrolidine-3-carboxylic-acid-as-a-constrained-amino-acid-analog
https://www.benchchem.com/product/b115472#3-amino-1-benzylpyrrolidine-3-carboxylic-acid-as-a-constrained-amino-acid-analog
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b115472?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

